Cas no 2172520-22-6 (1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride)

1-(2,2-Dimethylcyclopropyl)propane-1-sulfonyl fluoride is a specialized sulfonyl fluoride compound with applications in organic synthesis and medicinal chemistry. Its unique cyclopropyl and sulfonyl fluoride moieties make it a valuable intermediate for selective modifications, particularly in click chemistry and covalent inhibitor development. The sterically hindered 2,2-dimethylcyclopropyl group enhances stability, while the sulfonyl fluoride functionality offers high reactivity with nucleophiles, enabling efficient conjugation under mild conditions. This compound is particularly useful in probe design and protein labeling due to its selective binding properties. Its structural features contribute to improved metabolic stability, making it a promising candidate for targeted covalent drug discovery.
1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride structure
2172520-22-6 structure
商品名:1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride
CAS番号:2172520-22-6
MF:C8H15FO2S
メガワット:194.266905069351
CID:5922799
PubChem ID:165523056

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride
    • EN300-1451024
    • 2172520-22-6
    • インチ: 1S/C8H15FO2S/c1-4-7(12(9,10)11)6-5-8(6,2)3/h6-7H,4-5H2,1-3H3
    • InChIKey: BKZKIZLCRNEQNW-UHFFFAOYSA-N
    • ほほえんだ: S(C(CC)C1CC1(C)C)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 194.07767905g/mol
  • どういたいしつりょう: 194.07767905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1451024-100mg
1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride
2172520-22-6
100mg
$1119.0 2023-09-29
Enamine
EN300-1451024-1.0g
1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride
2172520-22-6
1g
$0.0 2023-06-06
Enamine
EN300-1451024-500mg
1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride
2172520-22-6
500mg
$1221.0 2023-09-29
Enamine
EN300-1451024-250mg
1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride
2172520-22-6
250mg
$1170.0 2023-09-29
Enamine
EN300-1451024-1000mg
1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride
2172520-22-6
1000mg
$1272.0 2023-09-29
Enamine
EN300-1451024-10000mg
1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride
2172520-22-6
10000mg
$5467.0 2023-09-29
Enamine
EN300-1451024-2500mg
1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride
2172520-22-6
2500mg
$2492.0 2023-09-29
Enamine
EN300-1451024-5000mg
1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride
2172520-22-6
5000mg
$3687.0 2023-09-29
Enamine
EN300-1451024-50mg
1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride
2172520-22-6
50mg
$1068.0 2023-09-29

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride 関連文献

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluorideに関する追加情報

Professional Introduction to Compound with CAS No. 2172520-22-6 and Product Name: 1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride

The compound with the CAS number 2172520-22-6 and the product name 1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride represents a significant advancement in the field of organic chemistry and pharmaceutical research. This specialized compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of 1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride features a sulfonyl fluoride group attached to a propane backbone, which is further substituted with a 2,2-dimethylcyclopropyl moiety. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel sulfonamide derivatives due to their broad spectrum of biological activities. The sulfonyl fluoride group in 1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride is particularly noteworthy as it can undergo various transformations, including nucleophilic substitution reactions, which are pivotal in constructing complex molecular architectures. These reactions are often employed in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents.

One of the most compelling aspects of this compound is its potential utility in the development of bioactive molecules. The rigid cyclopropyl ring and the dimethyl substituents enhance the compound's stability and influence its interactions with biological targets. This has led to investigations into its role as a building block for more intricate pharmacophores. For instance, researchers have explored its use in creating protease inhibitors, which are critical in treating diseases such as cancer and inflammation.

The synthesis of 1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the sulfonyl fluoride group is typically achieved through fluorination reactions, which require precise control over reaction conditions to ensure high yield and purity. Advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecules with greater efficiency, thereby facilitating the production of this valuable intermediate.

Recent studies have demonstrated the compound's versatility in medicinal chemistry. For example, modifications of the sulfonyl group have been investigated for their ability to modulate receptor binding affinities. This approach has been particularly successful in developing drugs that target enzymes involved in metabolic pathways. The structural features of 1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride allow for fine-tuning of these interactions, making it an attractive candidate for further exploration.

The chemical properties of this compound also make it suitable for use in material science applications beyond pharmaceuticals. Its ability to undergo selective functionalization has been leveraged in the design of advanced polymers and coatings. These materials exhibit enhanced durability and chemical resistance, which are desirable attributes in industrial applications. The sulfonyl fluoride group's reactivity further extends its utility as a cross-linking agent, contributing to the development of novel polymeric materials.

In conclusion, 1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride (CAS No. 2172520-22-6) represents a remarkable achievement in synthetic chemistry with far-reaching implications for drug discovery and material science. Its unique structural features and reactivity make it a cornerstone in the development of innovative bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its significance in the scientific community is expected to grow even further.

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